N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
Description
N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is a dibenzamide derivative featuring a central 1,2-phenylene ring substituted with methyl groups at the 4,5 positions and a propenyl group at the 3-position. Each benzamide moiety is attached to the phenylene ring via amide linkages. This compound’s structural uniqueness lies in its combination of electron-donating methyl groups and a reactive propenyl substituent, which may confer distinct electronic, steric, and functional properties.
Properties
CAS No. |
820246-29-5 |
|---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2-benzamido-4,5-dimethyl-3-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C25H24N2O2/c1-4-11-21-18(3)17(2)16-22(26-24(28)19-12-7-5-8-13-19)23(21)27-25(29)20-14-9-6-10-15-20/h4-10,12-16H,1,11H2,2-3H3,(H,26,28)(H,27,29) |
InChI Key |
GHUISHRDMZLTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC=C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves multiple steps. One common approach is to start with the appropriate substituted aniline derivative, which undergoes acylation with benzoyl chloride to form the benzamide groups. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the phenylene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Conformational Features
N,N′-(1,2-Phenylene)bis(2-aminobenzamide) ()
- Substituents: Amino groups (-NH₂) on the benzamide rings.
- Conformation: Amide N–H and C=O bonds adopt a trans configuration, with syn alignment of amide oxygen atoms relative to ortho-amino groups. Dihedral angles between benzoyl rings and the phenylene ring range from 51.19° to 64.86°, influenced by intramolecular S(6) and S(7) hydrogen bonds.
- Key Difference: The amino groups enhance hydrogen-bonding capacity, making this compound a tetradentate ligand for metal coordination, unlike the methyl/propenyl-substituted target compound, which may prioritize steric effects over hydrogen bonding .
N,N′-(4,5-Dichloro-o-phenylene)dibenzamide ()
- Substituents : Chlorine atoms at the 4,5 positions.
- Conformation : Similar dibenzamide framework but with electron-withdrawing Cl substituents. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers (R₂²(14) motif).
- Key Difference : Chlorine’s electronegativity likely reduces electron density on the phenylene ring, altering reactivity in metal-catalyzed reactions compared to the electron-donating methyl groups in the target compound .
N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) ()
- Substituents : Bulky 3,4,5-tris(benzyloxy) groups on the benzamide rings.
- The benzyloxy groups may also enhance solubility in nonpolar solvents.
- Key Difference : The target compound’s smaller methyl/propenyl groups likely improve solubility in polar solvents and reduce steric constraints for applications like catalysis .
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